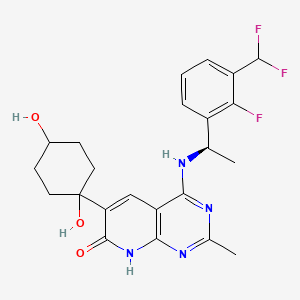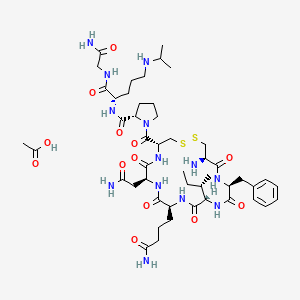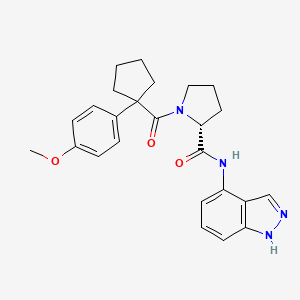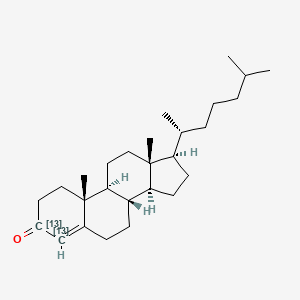
L-Isoleucine-13C6, 15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucine-13C6, 15N is a stable isotope-labeled compound of L-isoleucine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. L-isoleucine is a nonpolar, hydrophobic amino acid that plays a crucial role in protein synthesis and metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine-13C6, 15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-isoleucine molecule. This can be achieved through various synthetic routes, including the use of isotope-labeled precursors in the biosynthesis of L-isoleucine. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process includes fermentation or chemical synthesis, followed by purification steps to obtain the desired isotopically labeled compound. The production methods are designed to ensure high purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucine-13C6, 15N undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can lead to the formation of keto acids, while reduction can yield amino alcohols .
Aplicaciones Científicas De Investigación
L-Isoleucine-13C6, 15N is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Utilized in protein labeling and tracking protein synthesis.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the development of new drugs and in quality control processes.
Mecanismo De Acción
The mechanism of action of L-Isoleucine-13C6, 15N involves its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the metabolic pathways and interactions of L-isoleucine within the body. The molecular targets include enzymes involved in protein synthesis and metabolic pathways .
Comparación Con Compuestos Similares
L-Isoleucine-13C6, 15N is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
L-Leucine-13C6, 15N: Another isotope-labeled amino acid used in similar research applications.
L-Valine-13C6, 15N: Used in metabolic studies and protein labeling.
These compounds share similar applications but differ in their specific roles and metabolic pathways.
Propiedades
Número CAS |
202468-35-7 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
(2S,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
Clave InChI |
AGPKZVBTJJNPAG-PVHYACKGSA-N |
SMILES isomérico |
[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH2] |
SMILES canónico |
CCC(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



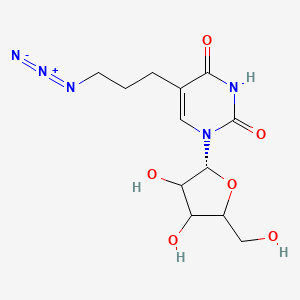

![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)
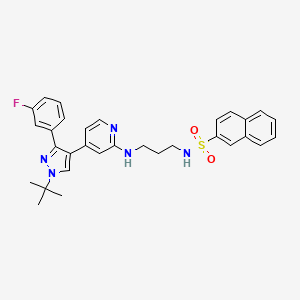

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)


![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
